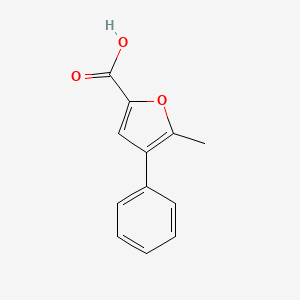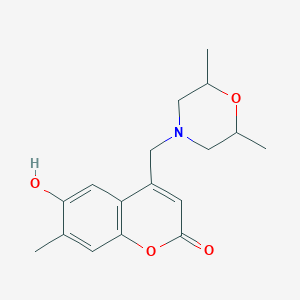![molecular formula C25H30N2O3S B2903667 1-(2-azepan-1-yl-2-oxoethyl)-3-[(2,5-dimethylbenzyl)sulfonyl]-1H-indole CAS No. 878060-75-4](/img/structure/B2903667.png)
1-(2-azepan-1-yl-2-oxoethyl)-3-[(2,5-dimethylbenzyl)sulfonyl]-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-azepan-1-yl-2-oxoethyl)-3-[(2,5-dimethylbenzyl)sulfonyl]-1H-indole, also known as AZD-8055, is a small molecule inhibitor of mammalian target of rapamycin (mTOR). mTOR is a protein kinase that plays a crucial role in regulating cell growth, proliferation, and survival. Overexpression of mTOR has been associated with various diseases, including cancer, diabetes, and neurodegenerative disorders. Therefore, inhibition of mTOR has emerged as a promising therapeutic strategy for the treatment of these diseases.
Mécanisme D'action
1-(2-azepan-1-yl-2-oxoethyl)-3-[(2,5-dimethylbenzyl)sulfonyl]-1H-indole inhibits mTOR by binding to the active site of the protein kinase. This prevents the phosphorylation of downstream targets of mTOR, including p70S6 kinase and eukaryotic initiation factor 4E-binding protein 1 (4EBP1). This leads to the inhibition of protein synthesis, cell growth, and cell proliferation.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. It inhibits the phosphorylation of mTOR and its downstream targets, leading to the inhibition of protein synthesis and cell growth. This compound has also been shown to induce autophagy, a process by which cells recycle damaged or dysfunctional organelles and proteins.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-azepan-1-yl-2-oxoethyl)-3-[(2,5-dimethylbenzyl)sulfonyl]-1H-indole has several advantages for lab experiments. It is a potent and selective inhibitor of mTOR, which makes it a useful tool for studying the role of mTOR in various biological processes. This compound has also been shown to have good pharmacokinetic properties in animal models, which makes it suitable for in vivo studies.
However, there are also some limitations to the use of this compound in lab experiments. It has been shown to have off-target effects on other protein kinases, which may complicate data interpretation. In addition, the optimal dosing and administration of this compound may vary depending on the experimental model and the disease being studied.
Orientations Futures
There are several future directions for the study of 1-(2-azepan-1-yl-2-oxoethyl)-3-[(2,5-dimethylbenzyl)sulfonyl]-1H-indole. One area of research is the development of combination therapies that target mTOR and other signaling pathways. Another area of research is the identification of biomarkers that predict response to this compound treatment. Additionally, the use of this compound in combination with other treatment modalities, such as immunotherapy, is an area of active investigation.
Méthodes De Synthèse
1-(2-azepan-1-yl-2-oxoethyl)-3-[(2,5-dimethylbenzyl)sulfonyl]-1H-indole can be synthesized using a multi-step process. The first step involves the reaction of 2-azepanone with ethyl 2-bromoacetate to form 1-(2-azepan-1-yl)-2-oxoethyl acetate. The second step involves the reaction of 1-(2-azepan-1-yl)-2-oxoethyl acetate with 3-(2,5-dimethylbenzenesulfonyl)indole to form this compound. The synthesis of this compound has been described in detail in several research articles.
Applications De Recherche Scientifique
1-(2-azepan-1-yl-2-oxoethyl)-3-[(2,5-dimethylbenzyl)sulfonyl]-1H-indole has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. This compound has also been shown to sensitize cancer cells to radiation therapy and chemotherapy.
In addition to cancer, this compound has been studied for its potential therapeutic applications in other diseases. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. This compound has also been shown to improve cognitive function in animal models of neurodegenerative disorders.
Propriétés
IUPAC Name |
1-(azepan-1-yl)-2-[3-[(2,5-dimethylphenyl)methylsulfonyl]indol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O3S/c1-19-11-12-20(2)21(15-19)18-31(29,30)24-16-27(23-10-6-5-9-22(23)24)17-25(28)26-13-7-3-4-8-14-26/h5-6,9-12,15-16H,3-4,7-8,13-14,17-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POCRBJTVXSYXLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethoxyphenyl)-2-[(2-furylmethyl)amino]-2-thioxoacetamide](/img/structure/B2903584.png)


![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide](/img/structure/B2903590.png)
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)naphthalene-1-carboxamide](/img/structure/B2903591.png)

![butyl 4-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoate](/img/structure/B2903594.png)
![N-[2-(Benzotriazol-1-yl)ethyl]prop-2-enamide](/img/structure/B2903596.png)
![2-(2-Chloroacetyl)-5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxamide](/img/structure/B2903600.png)
![3,7,7-trimethyl-4-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2903601.png)
![3-Phenylmethoxyspiro[3.3]heptan-2-one](/img/structure/B2903602.png)
![Diethyl 4-{amino[4-(2-pyridinyl)piperazino]methylene}-2-cyano-2-pentenedioate](/img/structure/B2903603.png)

![N-(5-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2903606.png)